molecular formula C5H13NO B1267319 3-Amino-2-methylbutan-2-ol CAS No. 6291-17-4

3-Amino-2-methylbutan-2-ol

Cat. No.: B1267319
CAS No.: 6291-17-4
M. Wt: 103.16 g/mol
InChI Key: OVKDLPZRDQTOJW-UHFFFAOYSA-N
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Description

3-Amino-2-methylbutan-2-ol is an organic compound with the molecular formula C5H13NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-amino-2-methylbutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 3-amino-2-methylbut-2-en-1-ol using a palladium catalyst on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the starting materials are subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.

Major Products Formed

    Oxidation: Formation of 3-amino-2-methylbutan-2-one.

    Reduction: Formation of 3-amino-2-methylbutane.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

3-Amino-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and chiral auxiliaries.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing chiral centers.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-methylbutan-2-ol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or biochemical research.

Comparison with Similar Compounds

3-Amino-2-methylbutan-2-ol can be compared with other similar compounds, such as:

    3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but lacking the amino group. It is used as a solvent and intermediate in chemical synthesis.

    4-Amino-2-methylbutan-2-ol: A structural isomer with the amino group located at a different position. It has different chemical properties and applications.

    2-Amino-3-methylbutan-1-ol: Another isomer with the amino and hydroxyl groups on different carbon atoms. It is used in different synthetic and research applications.

Properties

IUPAC Name

3-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDLPZRDQTOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277823
Record name 3-amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-17-4
Record name 6291-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4350
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methyl-2-butanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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